

# "Sequo sempervirin D" physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sequo sempervirin D

Cat. No.: B15595296

[Get Quote](#)

## An In-Depth Technical Guide to Sequo sempervirin D

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sequo sempervirin D** is a naturally occurring norlignan, a class of organic compounds characterized by a C6-C5-C6 carbon skeleton. It was first isolated from the branches and leaves of the Coast Redwood tree, *Sequoia sempervirens*, a species known for its rich phytochemical profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Sequo sempervirin D**, drawing from the primary scientific literature. While specific quantitative data for **Sequo sempervirin D** is located within a key research publication, this guide presents the foundational knowledge and the experimental context for its characterization.

## Core Physical and Chemical Properties

At present, detailed quantitative physical and chemical data for **Sequo sempervirin D**, such as melting point, boiling point, and solubility, are not available in publicly accessible domains. The primary source containing this information, a 2005 publication in *Chemistry & Biodiversity* by Zhang et al., details the structural elucidation of a series of sequo sempervirins, including

**Sequosempervirin D**.<sup>[1]</sup> Access to the full text of this seminal paper is required to populate a comprehensive data table.

Based on available information from chemical suppliers and databases, the following general properties can be outlined:

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>24</sub> O <sub>5</sub>	<sup>[1]</sup>
Molecular Weight	356.41 g/mol	<sup>[1]</sup>
CAS Number	864719-19-7	
Class	Norlignan	<sup>[1]</sup>
Natural Source	Sequoia sempervirens (Coast Redwood)	<sup>[1]</sup>
Storage Temperature	-20°C	

## Spectroscopic Data

The definitive structural analysis of **Sequosempervirin D** was accomplished through high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. <sup>[1]</sup> The precise mass-to-charge ratio obtained from HR-MS would confirm the elemental composition, while 1D (<sup>1</sup>H and <sup>13</sup>C) and 2D NMR experiments would reveal the intricate connectivity and stereochemistry of the molecule.

Acquiring the full text of the original research by Zhang et al. (2005) is necessary to provide the specific chemical shifts (δ) and coupling constants (J) for <sup>1</sup>H and <sup>13</sup>C NMR, as well as the exact m/z value from HR-MS.

## Experimental Protocols

The following sections describe the generalized experimental methodologies that would have been employed for the isolation and characterization of **Sequosempervirin D**, based on standard practices in phytochemistry and the information available for related compounds.

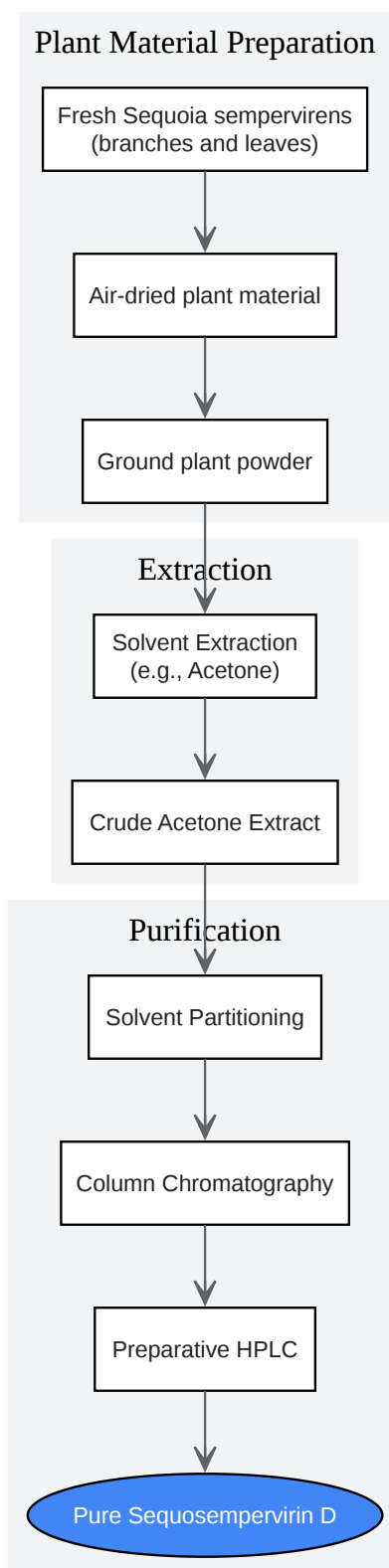
## Isolation of Sequosempervirin D from Sequoia sempervirens

The isolation of **Sequosempervirin D** would follow a multi-step process involving extraction and chromatography.

### Methodology:

- **Plant Material Collection and Preparation:** Fresh branches and leaves of Sequoia sempervirens are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents. The dried plant material is then ground into a fine powder to increase the surface area for extraction.
- **Solvent Extraction:** The powdered plant material is subjected to extraction with an organic solvent. Based on the abstract of the primary literature, an acetone extract of S. sempervirens was investigated.<sup>[1]</sup> This is typically performed at room temperature with agitation over several days or using techniques like Soxhlet extraction to ensure exhaustive extraction of secondary metabolites.
- **Fractionation:** The crude acetone extract is then concentrated under reduced pressure to yield a residue. This residue is subsequently partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- **Chromatographic Purification:** The fractions are then subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:
  - **Column Chromatography:** Using silica gel or other stationary phases with a gradient of solvents of increasing polarity.
  - **Preparative High-Performance Liquid Chromatography (HPLC):** For the final purification of the isolated compounds to achieve high purity.

Below is a logical workflow diagram for the isolation process.



[Click to download full resolution via product page](#)

**Caption:** General workflow for the isolation of **Sequosempervirin D**.

## Structure Elucidation

The determination of the chemical structure of an isolated natural product is a critical step.

Methodology:

- High-Resolution Mass Spectrometry (HR-MS): The purified compound is dissolved in a suitable solvent (e.g., methanol) and analyzed by HR-MS, typically with electrospray ionization (ESI), to determine its exact molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - The purified compound is dissolved in a deuterated solvent (e.g., deuterated methanol, CD<sub>3</sub>OD).
  - 1D NMR (<sup>1</sup>H and <sup>13</sup>C): These spectra provide information about the number and types of protons and carbons in the molecule.
  - 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

## Biological Activity and Signaling Pathways

The initial publication by Zhang et al. (2005) reported that the acetone extract of *Sequoia sempervirens* exhibited antifungal activity against *Candida glabrata* (IC<sub>50</sub> = 15.98 µg/mL) and that both the acetone and methanol extracts inhibited the proteolytic activity of cathepsin B (IC<sub>50</sub> = 4.58 and 5.49 µg/mL, respectively).<sup>[1]</sup> However, the specific contribution of **Sequosempervirin D** to these activities was not detailed. Further research is required to determine the specific biological activities and any associated signaling pathways for purified **Sequosempervirin D**.

As there is no specific information on signaling pathways for **Sequosempervirin D**, a diagram for this cannot be provided at this time.

## Conclusion

**Sequosempervirin D** is a norlignan natural product from *Sequoia sempervirens* with a defined molecular formula and weight. While the foundational work for its characterization has been laid out, a comprehensive understanding of its physical, chemical, and biological properties necessitates access to the detailed data within the primary research literature. Further investigation into the bioactivity of the pure compound is warranted to explore its potential for applications in drug development and other scientific fields.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["Sequosempervirin D" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595296#sequosempervirin-d-physical-and-chemical-properties]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)